2-[(4-methylphenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
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Description
The compound “2-[(4-methylphenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide” is an organic compound that contains several functional groups . It has a sulfanyl group (-SH) attached to a 4-methylphenyl group, and a trifluoromethyl group (-CF3) attached to another phenyl group. These groups are linked by an acetamide group (-CONH-) .
Scientific Research Applications
Antimicrobial Activity
2-[(4-methylphenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide and its derivatives have been extensively studied for their antimicrobial properties. Several studies have synthesized various derivatives of this compound to evaluate their effectiveness against a range of bacterial and fungal species. For instance, Baviskar, Khadabadi, and Deore (2013) synthesized a series of derivatives and tested their in vitro antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli, showing promising results (Baviskar, Khadabadi, & Deore, 2013). Additionally, Rehman et al. (2016) reported on the antimicrobial and hemolytic activity of similar compounds, finding variable effectiveness against selected microbial species (Rehman et al., 2016).
Structural and Conformational Studies
The structure and conformation of these compounds have been a subject of interest. Ishmaeva et al. (2015) studied the conformations of similar compounds using the dipole moment method and quantum chemical calculations, providing insights into their molecular structure (Ishmaeva et al., 2015).
Antiviral Activity
The potential antiviral activity of derivatives of 2-[(4-methylphenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide has been explored. For example, Wujec et al. (2011) synthesized derivatives and assessed their antiviral and virucidal activities, finding potential in reducing viral replication in some cases (Wujec et al., 2011).
Applications in Quantum Chemical Analysis
The derivatives of this compound have been used in quantum chemical studies. Mary et al. (2020) synthesized and characterized a novel antiviral molecule, analyzing its structure and interactions using quantum chemical methods (Mary et al., 2020).
Enzyme Inhibition Studies
The inhibitory effects of these compounds on various enzymes have been investigated. Abbasi et al. (2019) studied the enzyme inhibitory potential of some new sulfonamides with benzodioxane and acetamide moieties, showing substantial inhibitory activity (Abbasi et al., 2019).
properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NOS/c1-11-2-8-14(9-3-11)22-10-15(21)20-13-6-4-12(5-7-13)16(17,18)19/h2-9H,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBVTSWQBUIMSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methylphenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
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